(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine

Lipophilicity CNS drug design Physicochemical property comparison

(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine is a secondary aliphatic/heterocyclic amine combining a terminal alkene (hex-5-en-2-yl) with a thiophene-2-ethyl moiety. With molecular formula C₁₂H₁₉NS and molecular weight 209.35 g·mol⁻¹, it presents computed physicochemical properties including a predicted XLogP3 of 3.4, topological polar surface area (TPSA) of 40.3 Ų, 7 rotatable bonds, and one hydrogen bond donor.

Molecular Formula C12H19NS
Molecular Weight 209.35 g/mol
Cat. No. B13252715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine
Molecular FormulaC12H19NS
Molecular Weight209.35 g/mol
Structural Identifiers
SMILESCC(CCC=C)NCCC1=CC=CS1
InChIInChI=1S/C12H19NS/c1-3-4-6-11(2)13-9-8-12-7-5-10-14-12/h3,5,7,10-11,13H,1,4,6,8-9H2,2H3
InChIKeyWWYJGICZHZBXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1566094-82-3) — A Dual-Feature Secondary Amine for Specialized Synthesis


(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine is a secondary aliphatic/heterocyclic amine combining a terminal alkene (hex-5-en-2-yl) with a thiophene-2-ethyl moiety. With molecular formula C₁₂H₁₉NS and molecular weight 209.35 g·mol⁻¹, it presents computed physicochemical properties including a predicted XLogP3 of 3.4, topological polar surface area (TPSA) of 40.3 Ų, 7 rotatable bonds, and one hydrogen bond donor [1]. The compound is commercially supplied at 95% purity , positioning it as a versatile building block for medicinal chemistry, bioconjugation, and materials science applications that leverage its distinct alkene handle and electron-rich thiophene ring simultaneously.

Dual orthogonal handles: terminal alkene and thiophene-ethylamine
Enables both covalent conjugation and heterocyclic SAR exploration
Supplied at 95% purity for reproducible synthesis workflows
Minimizes purification burden in library production
Computed lipophilicity profile aligns with CNS-permeable chemical space
Reduces need for post-coupling hydrophobicity installation

Why Off-the-Shelf Replacements for (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine Introduce Uncontrolled Variables in SAR and Reaction Outcomes


Even structurally close analogs such as (hex-5-en-2-yl)(thiophen-2-ylmethyl)amine (one‑carbon linker truncation) or 2‑thiopheneethylamine (lacking the N‑hexenyl group) cannot serve as drop‑in substitutes. The N‑hexenyl chain simultaneously raises lipophilicity (XLogP3 = 3.4 vs. ~1.5 for 2‑thiopheneethylamine [1]) and introduces a terminal alkene that is absent in saturated counterparts. These differences alter membrane permeability, target‑site occupancy, and further derivatization potential. In kinase inhibitor and GPCR programs, even a single methylene deletion in the spacer has been shown to shift IC₅₀ values by >10‑fold through subtle changes in ligand‑receptor complementarity [2]. Procurement of the exact compound ensures reproducibility and enables the full design space afforded by its dual orthogonal reactive handles.

Linker truncation
Even one-carbon deletion in the N-alkyl spacer may shift target affinity profiles beyond acceptable SAR windows.
Missing alkene handle
Saturated analogs lack the terminal C=C bond, eliminating thiol-ene bioconjugation and limiting derivatization to non-covalent paths.
Lipophilicity mismatch
Simpler thiophene-ethylamines exhibit significantly lower computed logP, altering membrane partitioning and target-site occupancy relative to the N-hexenyl analog.

Quantitative Differentiation Guide: (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine vs. Closest Analogs


Lipophilicity Elevation Relative to 2‑Thiopheneethylamine Enables Predicted CNS Permeability

The target compound exhibits an XLogP3 of 3.4, which is approximately 1.9 log units higher than that of the unsubstituted 2‑thiopheneethylamine (XLogP3 ≈ 1.5). This increase places the compound within the optimal lipophilicity range (2–4) for CNS drug candidates [REFS-1, REFS-2]. The difference is driven by the N‑hexenyl chain and is expected to enhance passive membrane permeability and blood‑brain‑barrier penetration relative to simpler thiophene‑ethylamine scaffolds.

Lipophilicity Shift
Class-level inference
ΔXLogP3 = +1.9 Target 3.4 vs comparator ~1.5
Supports predicted CNS permeability enhancement
Computed property; verify with experimental logD
Lipophilicity CNS drug design Physicochemical property comparison

Terminal Alkene as a Covalent Warhead or Click‑Chemistry Handle Absent in Saturated Analogs

Unlike saturated N‑alkyl analogs (e.g., N‑hexyl derivatives), the target compound features a terminal alkene that can participate in thiol‑ene radical additions, enabling site‑specific bioconjugation or irreversible target engagement. Saturated amine derivatives lack this reactive functionality entirely, limiting their utility to non‑covalent applications [1]. The alkene also offers a synthetic handle for further diversification via cross‑metathesis or epoxidation.

Reactive Handle
Class-level inference
Terminal C=C present vs absent in saturated analogs
Enables thiol-ene bioconjugation strategy
Verify reactivity under specific coupling conditions
Bioconjugation Covalent inhibitor design Thiol‑ene click chemistry

Increased Conformational Flexibility May Enhance Induced‑Fit Binding Relative to Rigid Analogs

The target compound possesses 7 rotatable bonds, which is higher than the 3 rotatable bonds present in 2‑thiopheneethylamine and more than the 5–6 typically found in N‑benzyl thiophene‑ethylamines. This increased flexibility, combined with moderate TPSA (40.3 Ų), allows the molecule to adopt a broader range of low‑energy conformers, potentially improving induced‑fit binding to dynamic protein pockets [1]. Higher rotatable bond count has been correlated with enhanced selectivity in kinase inhibitor series, provided the desolvation penalty is offset by lipophilicity [2].

Rotatable Bonds
Class-level inference
7 vs 3 in 2-thiopheneethylamine (+133%)
May support induced-fit binding through broader conformational sampling
Predicted flexibility; confirm crystallographically
Conformational flexibility Rotatable bonds Ligand–receptor complementarity

Thiophene‑Ethylamine Scaffold Retains Anti‑Inflammatory Potential via 5‑Lipoxygenase Pathway — Context for Further Derivatization

While direct IC₅₀ data for the target compound are not available in peer‑reviewed literature, structurally related 2‑aminothiophene derivatives have demonstrated 5‑lipoxygenase (5‑LOX) inhibitory activity in the low micromolar range (IC₅₀ = 0.41 µM for an optimized indoline‑based dual inhibitor bearing a thiophene‑ethylamine motif) [1]. The target compound’s thiophene‑2‑ethylamine core is a known pharmacophore for anti‑inflammatory activity, and its N‑hexenyl substitution offers a vector for potency optimization through further SAR exploration [2].

Scaffold Context
Supporting evidence
Related 5-LOX inhibitor IC50 = 0.41 µM; target not yet determined
Reported anti-inflammatory pharmacophore context
Direct IC50 for this compound required
Anti-inflammatory 5‑Lipoxygenase Thiophene pharmacophore

Evidence‑Backed Application Scenarios for (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine Procurement


CNS‑Focused Probe and Lead Compound Synthesis

The compound’s elevated lipophilicity (XLogP3 = 3.4), moderate TPSA, and high number of rotatable bonds align with the physicochemical profile of blood‑brain‑barrier‑penetrant drugs [1]. It can serve as an advanced starting material for CNS‑targeted kinase or GPCR ligands, avoiding the need to install lipophilic side chains post‑coupling.

Bioconjugation and Covalent Inhibitor Platforms

The terminal alkene enables thiol‑ene click chemistry for site‑specific labeling or stapling of peptides and proteins, offering a reactive handle that saturated amine analogs lack [2]. Researchers developing covalent probes or antibody‑drug conjugates benefit from this orthogonal functionality.

Medicinal Chemistry SAR Expansion Around Thiophene‑Ethylamine Pharmacophores

With the 2‑aminothiophene class already linked to anti‑inflammatory, antimicrobial, and anticancer activities [3], this compound’s unique N‑hexenyl group extends the SAR landscape. It enables parallel exploration of both amine substituent and alkene modifications.

Agrochemical Lead Discovery via Thiophene Bioisosterism

Thiophene rings are recognized bioisosteres of phenyl groups in agrochemicals, often conferring improved metabolic stability. The alkene handle additionally permits late‑stage functionalization for property tuning in fungicide or herbicide optimization programs [4].

Application
Selection Property
Validation Focus
CNS Probe & Lead Synthesis
Computed lipophilicity & flexibility profile
Blood-brain barrier penetration assays
Bioconjugation Platforms
Terminal alkene reactivity
Thiol-ene conjugation efficiency
SAR Expansion (Thiophene Pharmacophore)
Dual N-alkyl/alkene modification vectors
Potency & selectivity in target series
Agrochemical Lead Discovery
Thiophene bioisostere of phenyl rings
Metabolic stability & field performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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